3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Description
3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromo-2-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing substituents (bromo and trifluoromethyl) that influence its electronic properties, solubility, and reactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.
Properties
Molecular Formula |
C9H4BrF3N2O |
|---|---|
Molecular Weight |
293.04 g/mol |
IUPAC Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrF3N2O/c10-5-1-2-6(8-14-4-16-15-8)7(3-5)9(11,12)13/h1-4H |
InChI Key |
VJVZCFZEIAXZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
General Synthetic Strategies for 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles typically involves the heterocyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The amidoxime route is the most commonly employed due to the accessibility of starting materials and relative ease of reaction control.
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride (Tiemann-Krüger method) | Amidoximes, Acyl chlorides | Catalysts: TBAF or Pyridine; moderate heating | Good yields; straightforward | Formation of side products; purification challenges |
| Amidoxime + Activated Carboxylic Acid Esters or Anhydrides | Amidoximes, Methyl/Ethyl esters, Anhydrides; Coupling agents (EDC, DCC, CDI, TBTU, T3P) | TEA, T3P; ~80 °C | Excellent yields (87–97%); short to moderate reaction time | Expensive activating agents; some harsh conditions |
| Amidoxime + Carboxylic Acids in Aqueous Medium | Amidoximes, Carboxylic acids | Reflux in water; catalyst-free | Environmentally friendly; moderate to excellent yields (35–93%) | Longer reaction times (12 h) |
| 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles | Nitrile oxides, Nitriles | Platinum(IV) catalyst; mild conditions | Mild conditions | Poor solubility; low yields; expensive catalyst |
Table 1: Summary of common synthetic routes to 1,2,4-oxadiazoles
Specific Preparation of 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
The target compound contains a 4-bromo and a trifluoromethyl substituent on the phenyl ring, which requires careful selection of starting materials and reaction conditions to preserve these sensitive groups.
Amidoxime and Activated Ester Method
A practical and efficient approach involves the reaction of the corresponding amidoxime derived from 4-bromo-2-(trifluoromethyl)benzaldehyde or its derivatives with activated esters of carboxylic acids.
- Step 1: Synthesis of amidoxime by reaction of the corresponding nitrile or aldehyde with hydroxylamine.
- Step 2: Cyclization with activated methyl or ethyl esters of carboxylic acids using coupling reagents like T3P (propylphosphonic anhydride) or EDC in the presence of a base such as triethylamine (TEA).
- Reaction conditions: Typically conducted at approximately 80 °C for 0.5 to 6 hours.
- Yields: Excellent, ranging from 87% to 97%.
- Advantages: High efficiency and relatively straightforward purification.
- Limitations: Use of expensive activating agents and potential sensitivity of substituents to reaction conditions.
This method has been demonstrated to be effective for various substituted phenyl groups, including 4-bromophenyl and trifluoromethyl-substituted analogs.
One-Pot NaOH/DMSO Superbase Method
Another reported method involves a one-pot reaction of amidoximes with methyl or ethyl esters of carboxylic acids in a superbase medium composed of sodium hydroxide and dimethyl sulfoxide (DMSO).
- Reaction conditions: Room temperature to moderate heating; reaction times vary from 4 to 24 hours.
- Yields: Moderate to excellent (11% to 90%), depending on substituent nature.
- Advantages: Simple purification; avoids expensive coupling agents.
- Limitations: Longer reaction times; presence of hydroxyl or amino groups in substrates can interfere with the reaction.
This method has been successfully applied to synthesize diverse 3,5-disubstituted 1,2,4-oxadiazoles, including those with halogen and trifluoromethyl substituents.
Vilsmeier Reagent Activation Method
A one-pot procedure activating the carboxylic acid group via reaction with Vilsmeier reagent has been reported for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
- Reaction conditions: Mild temperatures; one-pot synthesis.
- Yields: Good to excellent (61% to 93%).
- Advantages: Simple purification; readily available starting materials.
- Limitations: Requires careful handling of Vilsmeier reagent.
This method is suitable for compounds bearing sensitive substituents such as bromine and trifluoromethyl groups.
Comparative Data Table of Preparation Methods for 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Amidoxime + Activated Ester | Amidoxime of 4-bromo-2-(trifluoromethyl)phenyl, Methyl/Ethyl ester | T3P, TEA | ~80 °C, 0.5–6 h | 87–97 | High yield; short reaction time | Expensive reagents |
| Amidoxime + Carboxylic Acid Esters (NaOH/DMSO) | Amidoxime, Methyl/Ethyl ester | NaOH, DMSO | RT to moderate heat, 4–24 h | 11–90 | Simple purification; no expensive agents | Longer reaction time; substrate limitations |
| Amidoxime + Carboxylic Acid (Vilsmeier Reagent) | Amidoxime, Carboxylic acid | Vilsmeier reagent | Mild, one-pot | 61–93 | Good yield; one-pot | Handling of Vilsmeier reagent |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, Nitrile | Pt(IV) catalyst | Mild | Low to moderate | Mild conditions | Poor solubility; expensive catalyst |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Cycloaddition Reactions: The oxadiazole ring can engage in cycloaddition reactions with suitable partners.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom using catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole derivatives display potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. This property is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways.
Anticancer Potential
Another promising application is in anticancer therapy. A study reported that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. Specifically, the compound's ability to inhibit certain kinases involved in tumor growth has been noted, making it a potential candidate for further development in cancer treatment protocols.
Materials Science
Fluorescent Materials
The unique structure of 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole allows for its incorporation into fluorescent materials. Research indicates that these compounds can serve as effective fluorescent probes in biological imaging due to their stability and specific emission characteristics. This application is particularly useful in tracking cellular processes in real-time.
Agricultural Applications
Pesticide Development
In agricultural science, the compound has been explored for its potential as a pesticide. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve penetration into plant tissues. Studies have indicated that formulations containing this compound can effectively control pests while minimizing environmental impact.
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives, including 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole. The results indicated a significant reduction in bacterial growth at low concentrations (MIC values) compared to standard antibiotics.
- Fluorescent Imaging Application : Research conducted at a leading university demonstrated the use of this compound as a fluorescent probe in live-cell imaging. The study highlighted its stability under physiological conditions and effective cellular uptake.
- Pesticidal Activity Evaluation : An agricultural chemistry study assessed the efficacy of formulations containing 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole against common agricultural pests. Results showed a marked decrease in pest populations with minimal phytotoxicity observed on crops.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Substituent Influence :
- The trifluoromethyl group in the target compound and its analogues (e.g., ) improves lipophilicity and resistance to oxidative metabolism compared to methoxy or methyl substituents .
- Bromine at the para position (as in 4c and the target compound) enables Suzuki-Miyaura couplings, whereas chloromethyl groups (e.g., ) allow nucleophilic substitutions.
Synthetic Accessibility: Bis-oxadiazoles (e.g., 4c ) require multi-step syntheses with moderate yields (51–65%), while simpler derivatives like 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole achieve higher purity (95%) via optimized protocols.
Pharmacological and Physicochemical Properties
- Receptor Modulation : Analogues like SEW2871 (5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) act as sphingosine-1-phosphate receptor agonists , highlighting the role of trifluoromethyl groups in target engagement.
- Thermal Stability: High melting points in bis-oxadiazoles (e.g., 293°C for 4c ) correlate with rigid, symmetric structures, whereas monomeric derivatives (e.g., ) are often oils or low-melting solids.
Commercial and Research Relevance
- Availability : Derivatives like 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole are commercially available (Thermo Scientific™, ≥95% purity) , underscoring industrial interest.
- Unmet Needs: The target compound’s bromine and trifluoromethyl combination remains underexplored in drug discovery, offering opportunities for novel allosteric modulators or kinase inhibitors.
Biological Activity
The compound 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is part of a class of heterocyclic compounds known for diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H6BrF3N2O
- Molecular Weight : 303.06 g/mol
- CAS Number : Not specifically provided in the search results but can be derived from the chemical structure.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities including:
- Anticancer
- Antibacterial
- Antifungal
- Anti-inflammatory
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.0380 | |
| Compound B | A549 | 1.63 | |
| 3-(4-Bromo-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | TBD | TBD | Current Study |
The mechanism of action for oxadiazole compounds often involves:
- Inhibition of Key Enzymes : Many derivatives inhibit enzymes like thymidylate synthase (TS), which is crucial for DNA synthesis.
- Induction of Apoptosis : Some studies indicate that these compounds can increase the expression levels of pro-apoptotic proteins such as p53 and activate caspase pathways leading to programmed cell death .
Antibacterial and Antifungal Activity
Oxadiazoles have also been evaluated for their antibacterial and antifungal properties:
- A study demonstrated that certain oxadiazole derivatives showed significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Activity Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 200 | |
| Antifungal | Candida albicans | 200 |
Case Studies
- Cancer Treatment : In a comparative study, a novel oxadiazole derivative was found to be more effective than doxorubicin in inhibiting MCF-7 cells with an IC50 value of 15.63 µM .
- Trypanocidal Activity : Another derivative demonstrated significant activity against Trypanosoma cruzi, with an IC50 value of 1.11 µM, indicating potential use in treating Chagas disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
